4,4’-Dimethoxyoctafluorobiphenyl 4,4’-Dimethoxyoctafluorobiphenyl 4,4/'-Dimethoxyoctafluorobiphenyl is a compound that has been used to investigate the relationship between intramolecular rotational dynamics and molecular and crystal structure using NMR spin-lattice relaxation experiments.
Brand Name: Vulcanchem
CAS No.: 2200-71-7
VCID: VC0106538
InChI: InChI=1S/C14H6F8O2/c1-23-13-9(19)5(15)3(6(16)10(13)20)4-7(17)11(21)14(24-2)12(22)8(4)18/h1-2H3
SMILES: COC1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)OC)F)F)F)F
Molecular Formula: C14H6F8O2
Molecular Weight: 358.18 g/mol

4,4’-Dimethoxyoctafluorobiphenyl

CAS No.: 2200-71-7

Reference Standards

VCID: VC0106538

Molecular Formula: C14H6F8O2

Molecular Weight: 358.18 g/mol

4,4’-Dimethoxyoctafluorobiphenyl - 2200-71-7

CAS No. 2200-71-7
Product Name 4,4’-Dimethoxyoctafluorobiphenyl
Molecular Formula C14H6F8O2
Molecular Weight 358.18 g/mol
IUPAC Name 1,2,4,5-tetrafluoro-3-methoxy-6-(2,3,5,6-tetrafluoro-4-methoxyphenyl)benzene
Standard InChI InChI=1S/C14H6F8O2/c1-23-13-9(19)5(15)3(6(16)10(13)20)4-7(17)11(21)14(24-2)12(22)8(4)18/h1-2H3
Standard InChIKey TVUPJKALGKCABC-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)OC)F)F)F)F
Canonical SMILES COC1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)OC)F)F)F)F
Appearance Assay:≥95%A crystalline solid
Description 4,4/'-Dimethoxyoctafluorobiphenyl is a compound that has been used to investigate the relationship between intramolecular rotational dynamics and molecular and crystal structure using NMR spin-lattice relaxation experiments.
Synonyms 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-dimethoxy-biphenyl; NSC 97033
PubChem Compound 262954
Last Modified Nov 11 2021
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